2'-Methyl-3-(2-methylphenyl)propiophenone

Description

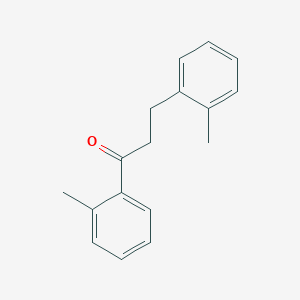

2'-Methyl-3-(2-methylphenyl)propiophenone (CAS: 898789-50-9) is a substituted propiophenone derivative with the molecular formula C₁₈H₂₀O and a molecular weight of 252.36 g/mol . Its structure features a propiophenone backbone substituted with two methyl groups: one at the 2' position of the benzoyl ring and another at the 3-position on the adjacent phenyl ring (Figure 1) .

Properties

IUPAC Name |

1,3-bis(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-3-5-9-15(13)11-12-17(18)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPLZILGFSTKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644002 | |

| Record name | 1,3-Bis(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-04-3 | |

| Record name | 1,3-Bis(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Methyl-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-methylacetophenone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of 2’-Methyl-3-(2-methylphenyl)propiophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, often in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2’-Methyl-3-(2-methylphenyl)propiophenone is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ketones.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-3-(2-methylphenyl)propiophenone involves its reactivity as a ketone. The carbonyl group is highly reactive and can participate in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, making it versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

The structural and functional properties of 2'-Methyl-3-(2-methylphenyl)propiophenone can be contextualized by comparing it to related propiophenone derivatives. Key analogs include compounds with variations in substituent groups, which influence physicochemical properties, reactivity, and biological activity.

Structural Analogues with Methyl Substituents

Key Observations :

- The addition of a second methyl group at the 3-(2-methylphenyl) position in this compound increases molecular weight and steric hindrance compared to simpler analogs like 2'-Methylpropiophenone. This may reduce reactivity in nucleophilic substitutions but enhance stability .

Derivatives with Sulfur-Containing Substituents

Key Observations :

- Thiomethyl groups introduce sulfur atoms, which can alter electronic properties (e.g., increased polarizability) and enhance binding to metal catalysts or biological targets .

- Chlorination at the 2',5' positions in dichloro analogs increases molecular weight and may confer higher lipophilicity, impacting solubility and pharmacokinetics .

Methoxy- and Trifluoromethyl-Substituted Analogs

Key Observations :

- Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which can modulate acidity and reactivity in synthetic pathways .

Pharmacologically Active Derivatives

describes a structurally related compound, 2-methyl-3-(2-phenyl-3-methyl-tetrahydrooxazino)-propiophenone hydrochloride (Code PsI), which exhibited moderate analgesic and analeptic effects in preclinical studies. While weaker than morphine, it showed MAO-inhibitor-like activity, reversing reserpine-induced hypotension .

Comparison to this compound:

- The tetrahydrooxazino moiety in PsI introduces a heterocyclic ring, enhancing interactions with neurological targets (e.g., serotonin receptors) .

- The absence of such functional groups in this compound suggests differing pharmacological profiles, though both share a propiophenone core.

Biological Activity

2'-Methyl-3-(2-methylphenyl)propiophenone is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18O

- Molecular Weight : 258.33 g/mol

This compound features a propiophenone backbone with methyl and phenyl substituents, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators in immune cells.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various ketones, including this compound, revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these bacterial strains.

Cytotoxicity Studies

In a series of cytotoxicity assays performed on human cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 20 to 40 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner, as evidenced by increased Annexin V staining and caspase activation.

Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of this compound showed a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection markers compared to the control group, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

In a preclinical model using mice with xenografted tumors, administration of this compound resulted in a marked decrease in tumor size over four weeks. Histological analysis revealed increased apoptosis within tumor tissues, supporting its role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.